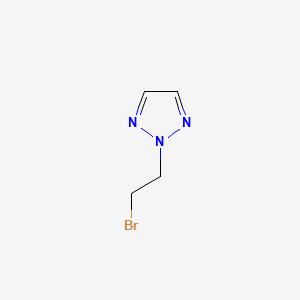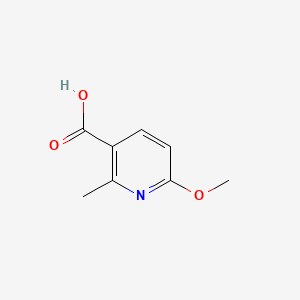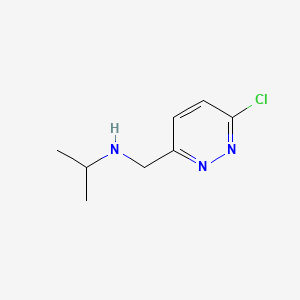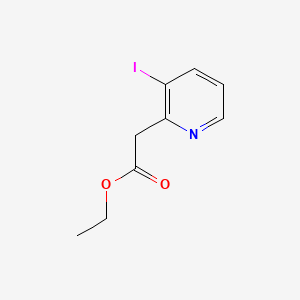
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-thienyl)ethanamine hydrochloride, also known as MT-HCl, is a synthetic compound used in scientific research. It is a crystalline solid that is soluble in water and ethanol, and it has a melting point of 128-130°C. MT-HCl has been used in a wide range of research applications, including in vivo and in vitro studies. It has been found to have a variety of biochemical and physiological effects, as well as a unique mechanism of action.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride involves the reaction of 2-bromo-5-methylthiophene with ethylenediamine, followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.
Starting Materials
2-bromo-5-methylthiophene, ethylenediamine, sodium borohydride, hydrochloric acid
Reaction
Step 1: 2-bromo-5-methylthiophene is reacted with ethylenediamine in anhydrous ethanol at reflux temperature to form 2-(5-Methyl-2-thienyl)ethylamine., Step 2: The resulting imine is reduced with sodium borohydride in methanol at room temperature to yield 2-(5-Methyl-2-thienyl)ethanamine., Step 3: Quaternization of 2-(5-Methyl-2-thienyl)ethanamine with hydrochloric acid in ethanol at reflux temperature produces 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride.
Scientific Research Applications
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride has been used in a variety of scientific research applications. It has been used in both in vivo and in vitro studies. In vivo studies have used 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride to investigate its effects on the body, while in vitro studies have used it to investigate its effects on cells and tissues in a laboratory setting.
Mechanism Of Action
The mechanism of action of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride is not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor. It is believed to bind to the receptor, resulting in the activation of the receptor and the subsequent release of various neurotransmitters and hormones.
Biological Activity
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride has been found to have a variety of biological activities. It has been found to have anticonvulsant, antidepressant, and anxiolytic activities. It has also been found to have anti-inflammatory and analgesic properties.
Biochemical And Physiological Effects
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the levels of various hormones, including cortisol and prolactin.
Advantages And Limitations For Lab Experiments
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also soluble in water and ethanol, making it easy to work with. However, it is important to note that 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride can be toxic in high doses, and it should be handled with caution.
Future Directions
There are several potential future directions for the use of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride in scientific research. It could be used to study the effects of serotonin on the brain, as well as to investigate the effects of various drugs on the serotonin system. It could also be used to study the effects of serotonin on various physiological processes, such as sleep, appetite, and mood. Additionally, it could be used to investigate the effects of serotonin on various diseases, such as depression, anxiety, and schizophrenia. Finally, it could be used to investigate the effects of 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride on the development of drug resistance in bacteria and other organisms.
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-2-3-7(9-6)4-5-8;/h2-3H,4-5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDFIAXTOACEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-thienyl)ethanamine Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




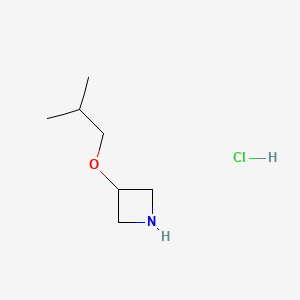

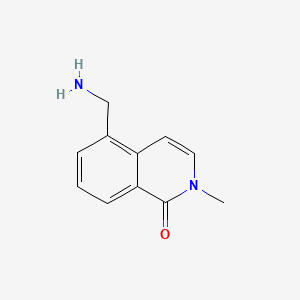
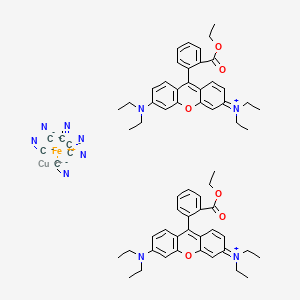
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)

